Proton Conductivity in Cu(II) Coordination Polymers: 4-Sulfobenzoate vs. Carboxylate-Only and Phosphonate-Based Frameworks
A Cu(II) coordination polymer constructed from 4-sulfobenzoic acid (4-Hsba) and bipyridine-glycoluril (BPG), formulated as {[Cu₂(sba)₂(bpg)₂(H₂O)₃]·5H₂O}ₙ, achieved a proton conductivity of 0.94 × 10⁻² S cm⁻¹ at 80 °C and 95% relative humidity (RH), with an activation energy (Eₐ) of 0.64 eV [1]. In comparison, an Eu-MOF built with 4-sulfobenzoic acid monopotassium salt (KHSBA) and a phosphonate co-ligand exhibited a proton conductivity of 2.60 × 10⁻⁴ S cm⁻¹ at 368 K and 95% RH [2], representing an approximately 36-fold lower conductivity. For broader class-level context, sulfated MIL-53(Al)—a post-synthetically sulfated terephthalate-based MOF—shows high proton conductivity, but its sulfonate groups are grafted post-synthetically rather than being intrinsic to the linker architecture, which limits the uniformity and reproducibility of the sulfonate distribution [3].
| Evidence Dimension | Proton conductivity (S cm⁻¹) at elevated temperature and high RH |
|---|---|
| Target Compound Data | 0.94 × 10⁻² S cm⁻¹ (4-sba/BPG Cu-CP, 80 °C, 95% RH); Eₐ = 0.64 eV |
| Comparator Or Baseline | Eu-MOF with KHSBA/phosphonate: 2.60 × 10⁻⁴ S cm⁻¹ (368 K, 95% RH); Class-level: sulfated MIL-53(Al) post-synthetic sulfonation approach |
| Quantified Difference | ~36-fold higher conductivity for the 4-sulfobenzoate Cu-CP vs. Eu-MOF; intrinsic vs. post-synthetic sulfonate incorporation |
| Conditions | AC impedance spectroscopy; 80 °C (353 K) / 368 K; 95% RH; Cu-CP with 4-sba/BPG vs. Eu-MOF with KHSBA/phosphonate co-ligand |
Why This Matters
For proton-exchange membrane and fuel cell electrolyte applications, the ~36-fold higher proton conductivity of the 4-sulfobenzoate-based Cu-CP relative to the Eu-MOF alternative, combined with the intrinsic (rather than post-synthetic) incorporation of sulfonate groups, makes 4-sulfobenzoate the superior ligand choice for achieving high proton transport performance with reproducible material quality.
- [1] Tayade, S. B., et al. (2019). A copper(II)-coordination polymer based on a sulfonic–carboxylic ligand exhibits high water-facilitated proton conductivity. Dalton Transactions, 48, 11034–11044. DOI: 10.1039/C9DT01983A. View Source
- [2] Zhou, Y., et al. (2023). Dual-Functional Eu-Metal–Organic Framework with Ratiometric Fluorescent Broad-Spectrum Sensing of Benzophenone-like Ultraviolet Filters and High Proton Conduction. Inorganic Chemistry, 62(34), 13906–13917. View Source
- [3] Goesten, M. G., et al. (2011). Sulfation of metal–organic frameworks: Opportunities for acid catalysis and proton conductivity. Journal of Catalysis, 281(2), 177–187. View Source
